molecular formula C14H11N3O2 B3191004 N-(5-Hydroxy-1H-indazol-3-yl)benzamide CAS No. 511225-28-8

N-(5-Hydroxy-1H-indazol-3-yl)benzamide

Cat. No.: B3191004
CAS No.: 511225-28-8
M. Wt: 253.26 g/mol
InChI Key: ALZBBUUCBCQJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Hydroxy-1H-indazol-3-yl)benzamide (CAS 511225-28-8) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol, this benzamide derivative is built around the 1H-indazole scaffold . Indazoles are a class of heterocyclic compounds recognized as a privileged structure in medicinal chemistry due to their broad spectrum of biological activities . The indazole nucleus is a bioisostere of phenol but often exhibits superior metabolic stability, making it a valuable scaffold for designing novel bioactive molecules . Research into indazole derivatives has confirmed that they possess significant biological potential, including anti-tumor, analgesic, and anti-inflammatory activities . Specifically, indazole compounds are extensively investigated in oncology research, with applications in studying renal cell carcinoma, solid tumors, and leukemia . Furthermore, closely related structural analogs, specifically other N-(1H-indazol-3-yl)benzamide derivatives, have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), such as CDK7, and are being explored as potential therapeutic agents for conditions like autosomal dominant polycystic kidney disease (ADPKD) . This makes this compound a compound of high interest for researchers in pharmaceutical chemistry and drug discovery, particularly for developing novel small-molecule inhibitors and probing new biological pathways. This product is intended for laboratory and manufacturing use only and is not classified as a drug or medicinal agent. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

511225-28-8

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

N-(5-hydroxy-1H-indazol-3-yl)benzamide

InChI

InChI=1S/C14H11N3O2/c18-10-6-7-12-11(8-10)13(17-16-12)15-14(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,17,19)

InChI Key

ALZBBUUCBCQJNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Indazole Substituents

DJM2005: (S)-N-(5-(4-Amino-2-(3-Chlorophenyl)butanamido)-1H-indazol-3-yl)benzamide
  • Structure: Shares the indazole-benzamide backbone but incorporates a 4-amino-2-(3-chlorophenyl)butanamido substituent at the 5-position .
  • Application : Acts as an ATP-competitive inhibitor of DYRK kinases, with structural studies confirming its binding to the kinase active site (resolution: 2.40 Å) .
  • Key Difference : The 5-position substituent enhances kinase selectivity compared to the hydroxyl group in N-(5-Hydroxy-1H-indazol-3-yl)benzamide.
N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives
  • Structure : Replaces the 5-hydroxyl group with a pyridin-3-yl moiety .
  • Activity : These derivatives are potent CDK7 inhibitors , with compound B2 showing an IC₅₀ of 4 nM and high selectivity over other CDKs .
  • Significance : The pyridinyl group improves hydrophobic interactions and π-stacking in enzyme binding, highlighting the importance of substituent optimization.

Functional Analogs with Benzamide Linkages

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : Contains a 3-methylbenzamide group linked to a 2-hydroxy-1,1-dimethylethyl amine .
  • Application : Used in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .
  • Contrast : While structurally distinct from indazole derivatives, its benzamide moiety demonstrates versatility in catalysis versus therapeutic applications.
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-Thiadiazol-2-yl)benzamide
  • Structure : Features a 1,3,4-thiadiazole ring instead of indazole, with a piperidinyl-ethylthio side chain .
  • Activity : Evaluated as an acetylcholinesterase inhibitor , showing the adaptability of benzamide-based scaffolds in targeting neurological enzymes .

Comparative Analysis of Key Properties and Activities

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Application Potency (IC₅₀) XLogP3 TPSA (Ų)
This compound Indazole 5-OH, 3-benzamide Under investigation N/A 2.4 78
DJM2005 Indazole 5-(4-amino-2-(3-Cl-Ph)butanamido) DYRK kinases N/A ~3.8* ~120*
CDK7 Inhibitor B2 Indazole 5-pyridin-3-yl CDK7 4 nM ~3.1* ~90*
N-(2-Hydroxy-1,1-dimethylethyl)-3-Me-Bz Benzamide 3-Me, N,O-bidentate Catalysis N/A 1.9 49
Thiadiazole-benzamide 1,3,4-Thiadiazole Piperidinyl-ethylthio Acetylcholinesterase N/A ~2.7* ~85*

*Estimated values based on structural similarity.

Research Findings and Implications

  • Substituent Impact : The 5-position of indazole is critical for target engagement. Hydroxyl groups (as in this compound) may favor hydrogen bonding, while bulkier groups (e.g., pyridinyl or butanamido) enhance selectivity for kinases .
  • Scaffold Versatility : Benzamide-linked compounds exhibit diverse applications, from enzyme inhibition to catalysis, depending on the heterocyclic core .
  • Druglikeness : this compound’s moderate lipophilicity (XLogP3 = 2.4) and TPSA align with Lipinski’s rules, suggesting favorable pharmacokinetics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(5-Hydroxy-1H-indazol-3-yl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling 5-hydroxy-1H-indazole-3-amine with benzoyl chloride derivatives under basic conditions. Key steps include:

  • Amide Bond Formation : Use pyridine or triethylamine as a base to neutralize HCl generated during the reaction .
  • Solvent Selection : Dichloromethane or chloroform is preferred for solubility and inertness .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures purity. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and reaction time (12–24 hours) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the indazole hydroxy group (δ ~10.5 ppm, broad singlet) and benzamide carbonyl (δ ~168 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological assays are suitable for screening the bioactivity of this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure IC50 against kinases like CDK7, referencing protocols from structurally related benzamide inhibitors .
  • Cytotoxicity Screening : Employ MTT assays in Madin-Darby canine kidney (MDCK) or HEK293 cell lines to assess viability at 1–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Assay Reproducibility : Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and transcriptomic profiling for downstream pathway effects .
  • Structural Analysis : Compare X-ray crystallography data (e.g., hydrogen bonding patterns in active sites) to explain divergent activities .

Q. What strategies enhance the selectivity of this compound derivatives for specific kinase targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the benzamide and indazole rings. For example:
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide to enhance kinase binding .
  • Replace the 5-hydroxy group with methoxy to assess steric effects .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against CDK7 vs. off-target kinases (e.g., CDK2/9) .

Q. How can the metabolic stability and pharmacokinetic (PK) properties of this compound be evaluated in preclinical models?

  • Methodological Answer :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and intrinsic clearance .
  • In Vivo PK Studies : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents, collecting plasma samples for LC-MS/MS analysis. Key parameters: AUC, Cmax, bioavailability .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50/EC50 values .
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., derivative vs. control) .

Q. How can crystallographic data be utilized to optimize the molecular structure of this compound?

  • Methodological Answer :

  • Hydrogen Bond Mapping : Identify key interactions (e.g., N–H⋯O between indazole and kinase ATP-binding pocket) using SHELX-refined structures .
  • Thermal Parameter Analysis : High B-factors in X-ray data may indicate flexible regions requiring stabilization via methyl/fluoro substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.